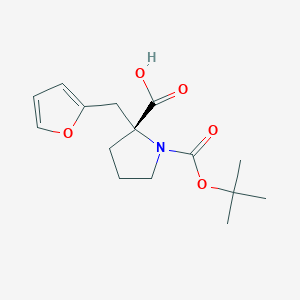

Boc-(R)-alpha-(2-furanylmethyl)-proline

Description

The exploration of complex molecular structures is fundamental to the development of new therapeutic agents and advanced materials. In this pursuit, Boc-(R)-alpha-(2-furanylmethyl)-proline provides a unique and valuable scaffold for researchers.

Non-proteinogenic amino acids, which are amino acids not naturally encoded in the genetic code of organisms, offer a vast expansion of chemical diversity for the synthesis of novel molecules. organic-chemistry.org Unlike their 20 proteinogenic counterparts, these derivatives can be designed and synthesized with a wide array of side chains and stereochemistries. This tailored approach allows for the fine-tuning of molecular properties, which is particularly crucial in drug design. biointerfaceresearch.com

The incorporation of non-proteinogenic amino acids into peptide structures can lead to enhanced stability against enzymatic degradation, a common challenge with peptide-based therapeutics. biointerfaceresearch.com By strategically replacing natural amino acids with these synthetic analogues, chemists can create peptides with improved pharmacokinetic profiles, increasing their half-life and bioavailability. biointerfaceresearch.com Furthermore, the unique structural features of non-proteinogenic amino acids can optimize a molecule's interaction with its biological target, leading to higher potency and selectivity. biointerfaceresearch.com

This compound is a prime example of a chiral scaffold, a molecule with a defined three-dimensional structure that can be used as a template for the synthesis of other chiral molecules. The "Boc" group (tert-butyloxycarbonyl) is a common protecting group for the amine functional group, allowing for controlled reactions at other sites of the molecule. The "(R)" designation indicates the specific stereochemistry at the alpha-carbon of the proline ring, which is crucial for its application in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. unibo.it

The furanylmethyl group attached to the alpha-carbon introduces a furan (B31954) moiety, a five-membered aromatic ring containing an oxygen atom. This group is not only a source of unique steric and electronic properties but also a versatile handle for further chemical modifications. The combination of the rigid, chiral pyrrolidine (B122466) ring of proline and the functionalizable furan ring makes this compound a valuable tool for constructing complex, stereochemically defined molecules.

Both the pyrrolidine and furan rings are prevalent structural motifs in a wide range of biologically active compounds and natural products. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a core component of many alkaloids and pharmaceuticals. Its rigid structure can impart conformational constraints on molecules, which is often a key factor in their biological activity.

The furan moiety is also a common feature in numerous natural products and synthetic compounds with diverse pharmacological properties. nih.gov Its aromaticity and the presence of the oxygen heteroatom provide unique electronic characteristics and opportunities for various chemical transformations. Research has extensively explored the synthesis and incorporation of both pyrrolidine and furan derivatives into larger molecules to modulate their biological activity, solubility, and other physicochemical properties. The combination of these two moieties in a single chiral building block like this compound offers a powerful strategy for the design and synthesis of novel compounds with potential applications in medicine and beyond.

Structure

2D Structure

Properties

IUPAC Name |

(2R)-2-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-20-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANFHNJFIHFCFK-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reactivity and Derivatization Strategies of Boc R Alpha 2 Furanylmethyl Proline

Chemical Transformations Involving the Furan (B31954) Ring

The furan ring in Boc-(R)-alpha-(2-furanylmethyl)-proline is an electron-rich diene, making it susceptible to a variety of chemical transformations that can be leveraged for molecular construction and bioconjugation.

The oxidation of the furan moiety serves as a powerful method to unmask latent carbonyl functionalities, paving the way for subsequent cyclization reactions. A common approach involves reaction with singlet oxygen (¹O₂), generated photosensitively, or with chemical oxidants like m-chloroperoxybenzoic acid (m-CPBA). The oxidation typically proceeds through a [4+2] cycloaddition to form a transient endoperoxide intermediate. researchgate.netresearchgate.net This intermediate is unstable and rearranges to form a 1,4-dicarbonyl compound, effectively opening the furan ring. urfu.rursc.org

In the context of this compound, this oxidative ring-opening presents an opportunity for intramolecular cyclization. The newly formed carbonyl groups can be attacked by nucleophiles present in the proline scaffold. For instance, following the removal of the Boc protecting group, the secondary amine of the pyrrolidine (B122466) ring can act as an internal nucleophile. This can lead to the formation of complex bicyclic or spirocyclic nitrogen-containing heterocycles, a transformation analogous to the aza-Achmatowicz reaction. urfu.ru Alternatively, the carboxylic acid can participate in cyclization to form spirolactone structures. nih.gov

Research on related β-furyl amides has shown that oxidation with m-CPBA can lead to an oxidative spirocyclization cascade. nih.gov The tethered amide acts as a nucleophile, attacking the intermediate 1,4-dicarbonyl species to form a hemiacetal, which is then further oxidized to a stable spiro-γ-butenolide-γ-butyrolactone. nih.gov A similar pathway could be envisioned for this compound, leading to novel, densely functionalized scaffolds.

Table 1: Key Oxidizing Agents for Furan Ring Transformation

| Oxidizing Agent | Intermediate | Resulting Functional Group | Ref. |

|---|---|---|---|

| Singlet Oxygen (¹O₂) | Endoperoxide | 1,4-dicarbonyl | researchgate.netrsc.org |

| m-CPBA | Epoxide / Endoperoxide | 1,4-dicarbonyl | rsc.org |

The reactivity of the furan ring can be harnessed to form stable covalent bonds with other molecules, a strategy of significant interest in the development of chemical probes and covalent inhibitors.

One prominent strategy utilizes the furan moiety as a "triggerable warhead". rsc.org The furan itself is relatively inert, but upon selective oxidation (e.g., with N-bromosuccinimide or singlet oxygen), it transforms into a highly reactive electrophilic species. This activated intermediate can be trapped by proximal nucleophiles, such as the side chains of lysine, cysteine, or tyrosine residues in proteins. rsc.orgresearchgate.net By incorporating this compound into a peptide sequence, the furan can be positioned at a specific site to covalently cross-link with a target protein or nucleic acid upon activation. rsc.orgresearchgate.netnih.gov This proximity-induced reaction provides a powerful tool for studying and trapping weak or transient biomolecular interactions. rsc.org

Another fundamental reaction for forming covalent C-C bonds is the Diels-Alder cycloaddition. The furan ring can act as a diene in [4+2] cycloaddition reactions with various dienophiles, although this is often a reversible process. mdpi.com This reaction provides a pathway to bridged bicyclic adducts, which can be further functionalized. While the direct Diels-Alder reaction of some furan derivatives can be thermodynamically unfavorable, modifications to the dienophile or the furan itself can drive the reaction forward. mdpi.com

Functionalization and Modification of the Pyrrolidine Scaffold

Beyond the furan ring, the pyrrolidine core of the molecule offers sites for derivatization, particularly through the activation of C(sp³)–H bonds.

Direct functionalization of unactivated C(sp³)–H bonds is a major goal in modern organic synthesis. Palladium catalysis has emerged as a powerful tool for this purpose, enabling the modification of the proline ring at positions that are otherwise difficult to access. Research has demonstrated the regio- and stereospecific arylation of the C-3 position of N-protected proline derivatives. capes.gov.bracs.org

This transformation is achieved using a directing group strategy. The carboxylic acid of the N-Boc-proline derivative is first converted into an amide with a directing group, such as aminoquinoline. acs.orgthieme-connect.com This group coordinates to the palladium catalyst, directing the C–H activation to the adjacent C-3 methylene (B1212753) group to form a five-membered palladacycle intermediate. Subsequent oxidative addition of an aryl iodide and reductive elimination furnishes the C-3 arylated product as a single cis-2,3-disubstituted diastereomer. capes.gov.brthieme-connect.com The reaction proceeds in high yield under solvent-free conditions. acs.org This method allows for the stereospecific installation of aryl and heteroaryl groups onto the pyrrolidine scaffold, significantly increasing molecular complexity. acs.org

Table 2: Conditions for Palladium-Catalyzed C-3 Arylation of Proline Derivatives

| Component | Example | Role | Ref. |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ | C-H Activation/Cross-coupling | thieme-connect.com |

| Directing Group | Aminoquinoline (AQ) | Directs catalyst to C-3 position | acs.org |

| Coupling Partner | Aryl Iodide (ArI) | Source of aryl group | capes.gov.br |

| Base/Oxidant | AgOAc | Regenerates active catalyst | thieme-connect.com |

For analytical purposes, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization of amino acids is often necessary to improve their analytical properties. sigmaaldrich.comnih.gov this compound, being a non-volatile zwitterionic compound (after Boc deprotection), requires modification to be suitable for GC analysis.

A standard two-step derivatization process can be employed. sigmaaldrich.com First, the carboxylic acid group is esterified, typically by heating with methanolic HCl to form the methyl ester. Second, after removal of the Boc group (e.g., with trifluoroacetic acid), the resulting secondary amine is acylated. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride are used to form the corresponding amide. sigmaaldrich.com This process replaces the active hydrogen atoms, blocks polar functional groups, and increases the volatility of the analyte, leading to improved peak shape and sensitivity in GC analysis. sigmaaldrich.com

For HPLC, derivatization is used to introduce a chromophore or fluorophore for UV or fluorescence detection, especially when the analyte lacks a strong native chromophore. impactfactor.orgresearchgate.net Reagents like NBD-Cl (4-chloro-7-nitrobenzofurazan) can react with the proline's secondary amine to yield a derivative that is detectable at visible wavelengths (e.g., 464 nm). impactfactor.org Such derivatization is crucial for the sensitive quantification and chiral separation of proline enantiomers and their derivatives. researchgate.net

Mechanistic Elucidation of Key Derivatization Pathways

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

The photo-oxidation of the furan ring by singlet oxygen is initiated by a pericyclic [4+2] cycloaddition between ¹O₂ and the furan diene system. researchgate.net This forms an unstable endoperoxide intermediate. In aqueous or protic environments, this intermediate can undergo hydrolysis and rearrangement to yield an unsaturated 1,4-dicarbonyl compound, often a 4-oxo-2-enal moiety. researchgate.net The subsequent intramolecular cyclization is a nucleophilic addition reaction, where a tethered nucleophile (e.g., an amine) attacks one of the newly formed carbonyls.

The mechanism of the palladium-catalyzed C-3 arylation of proline is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. thieme-connect.commdpi.com The key steps are:

Coordination: The directing group (e.g., aminoquinoline) on the proline derivative coordinates to the Pd(II) catalyst.

C–H Activation: The palladium center mediates the cleavage of a C-H bond at the C-3 position via a concerted metalation-deprotonation (CMD) pathway, forming a stable five-membered palladacycle intermediate.

Oxidative Addition: The aryl iodide oxidatively adds to the palladacycle, forming a Pd(IV) intermediate.

Reductive Elimination: The C-3 carbon and the aryl group are eliminated from the Pd(IV) center, forming the new C-C bond and regenerating a Pd(II) species, which can re-enter the catalytic cycle.

This mechanistic pathway accounts for the high regio- and stereoselectivity observed in the reaction. thieme-connect.com

Applications of Boc R Alpha 2 Furanylmethyl Proline As a Chiral Building Block in Stereoselective Transformations

Incorporation into Modified Peptide Architectures

The unique structure of Boc-(R)-alpha-(2-furanylmethyl)-proline makes it a significant tool for medicinal chemists and peptide scientists. Its incorporation into peptide chains is a key strategy for enhancing the stability, bioactivity, and structural definition of therapeutic peptides. chemimpex.com As an unnatural, α,α-disubstituted amino acid, it introduces steric hindrance that can protect against enzymatic degradation and guide the peptide to adopt a specific three-dimensional structure.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. The use of this compound is compatible with the classical Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. seplite.com This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). peptide.com

The general cycle for incorporating an amino acid using the Boc strategy involves several key steps:

Resin Attachment : The first amino acid is anchored to a solid support, such as a Merrifield or PAM resin. chempep.com

Deprotection : The temporary Boc protecting group on the α-amino group of the resin-bound amino acid is removed. This is typically achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), often in a solution of dichloromethane (B109758) (DCM). seplite.comchempep.com

Neutralization : Following deprotection, the resulting trifluoroacetate (B77799) salt of the free amino group must be neutralized to the free amine before the next coupling step. This is commonly done using a base like triethylamine (B128534) (TEA). chempep.com

Coupling : The next Boc-protected amino acid, in this case, this compound, is activated and coupled to the free amino group of the growing peptide chain. Standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used for this step. seplite.com

Washing : After each step, the resin is thoroughly washed to remove excess reagents and byproducts, which is a critical advantage of the solid-phase approach. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and any permanent side-chain protecting groups (often benzyl-based in this strategy) are removed simultaneously, typically using a strong acid like hydrogen fluoride (B91410) (HF). seplite.com

The incorporation of sterically hindered, non-canonical amino acids like α,α-disubstituted prolines presents challenges. The bulky (2-furanylmethyl) group at the α-position can significantly slow down the coupling reaction. To overcome this, modifications to the standard protocol may be necessary, such as employing more potent coupling reagents or extending reaction times to ensure complete acylation.

Table 1: Standard Cycle for Boc-Based Solid-Phase Peptide Synthesis (SPPS)

| Step | Procedure | Reagents | Purpose |

| 1. Deprotection | Treatment of the peptide-resin | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | To remove the temporary Boc protecting group from the N-terminus. |

| 2. Washing | Rinsing the resin | Dichloromethane (DCM), Isopropanol (IPA) | To remove excess TFA and the cleaved Boc-group byproducts. |

| 3. Neutralization | Treatment of the peptide-resin | 10% Triethylamine (TEA) in Dichloromethane (DCM) | To convert the N-terminal ammonium (B1175870) salt to a free amine for coupling. |

| 4. Washing | Rinsing the resin | Dichloromethane (DCM) | To remove excess base and its salt. |

| 5. Coupling | Addition of the next amino acid and a coupling agent | Boc-protected amino acid, Dicyclohexylcarbodiimide (DCC) or other carbodiimide | To form a new peptide bond with the N-terminal amine. |

| 6. Washing | Rinsing the resin | Dichloromethane (DCM) | To remove excess reagents and byproducts of the coupling reaction. |

A primary application of this compound is in the design of peptides with restricted conformations. nih.gov Peptides are often highly flexible, which can be detrimental to their biological activity and specificity. By incorporating rigid structural elements, their conformational entropy is reduced, which can lead to higher binding affinity for their biological targets. nih.gov

Proline itself is unique among the 20 proteinogenic amino acids because its side chain forms a cyclic structure with the backbone amine. embopress.org This ring restricts the backbone dihedral angle φ and makes the preceding peptide bond more likely to adopt a cis conformation compared to other amino acids. nih.govfrontiersin.org When a second substituent, such as a 2-furanylmethyl group, is added to the α-carbon, the conformational rigidity is further enhanced. nih.gov

The presence of the bulky α-substituent has several key effects:

Steric Constraint : The large group sterically hinders rotation around the N-Cα (φ) and Cα-C (ψ) bonds, locking the backbone into a more defined conformation. nih.gov

Turn Induction : Like proline, α,α-disubstituted prolines are potent inducers of β-turns, which are critical secondary structures for molecular recognition and protein folding. nih.gov

Helical Disruption : The rigid structure of proline is known to act as a "helix breaker" in proteins. nih.gov The increased steric bulk of an α-substituted proline can further disrupt or introduce kinks into α-helical structures, allowing for precise control over the peptide's secondary structure. nih.gov

By strategically placing this compound within a peptide sequence, chemists can design scaffolds that mimic the bioactive conformation of a natural ligand or stabilize a particular secondary structure, leading to more potent and selective peptide-based therapeutics. nih.gov

Table 2: Conformational Effects of α-Substitution on Proline in Peptides

| Feature | Standard Proline | α,α-Disubstituted Proline (e.g., α-(2-furanylmethyl)-proline) |

| Backbone Flexibility | Restricted compared to other amino acids due to the pyrrolidine (B122466) ring. embopress.org | Severely restricted due to steric hindrance from the α-substituent. nih.gov |

| φ Dihedral Angle | Limited to a narrow range (approx. -60°). nih.gov | Further constrained, leading to a more defined local structure. |

| Cis/Trans Isomerism | Higher propensity for cis amide bond formation at the preceding peptide bond. frontiersin.org | The steric bulk of the α-substituent generally destabilizes the cis conformer, favoring the trans state. nih.gov |

| Secondary Structure | Often found in β-turns and acts as a helix breaker. nih.gov | Potent inducer of specific turn structures and a strong disruptor of helical conformations. nih.gov |

Utilization in Multicomponent Reactions (MCRs) for Complex Molecule Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains atoms from all starting materials. ajgreenchem.com While proline and its simpler derivatives are well-known for their role as organocatalysts in various MCRs ajgreenchem.comrsc.org, the use of complex, protected derivatives like this compound as a building block within these reactions is not widely documented in available literature.

In principle, an amino acid derivative can serve as a component in isocyanide-based MCRs like the Ugi or Passerini reactions. nih.gov In a Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino amide. If this compound were used as the carboxylic acid component, its structure would be incorporated directly into the final complex molecule, providing a rapid route to diverse and stereochemically rich scaffolds. However, specific published examples detailing the use of this compound in this capacity are not readily found.

Chiral Induction in Carbon-Carbon Bond Forming Reactions

The inherent chirality of this compound makes it a potential candidate for use in asymmetric synthesis, where it could act as a chiral auxiliary or a ligand to control the stereochemical outcome of a reaction. The principle of using proline derivatives in this manner is well-established. For instance, Boc-L-proline has been successfully used as a chiral ligand in the enantioselective addition of phenylacetylene (B144264) to aromatic aldehydes, a classic carbon-carbon bond-forming reaction. researchgate.net

In such a reaction, the chiral proline derivative coordinates to a metal catalyst. This coordination creates a chiral environment around the metal center, which then directs the approach of the reactants. This biased approach leads to the preferential formation of one enantiomer of the product over the other. The specific stereochemistry of the proline derivative dictates the stereochemistry of the final product.

While this catalytic strategy is effective for simpler proline derivatives researchgate.net, the application of the bulkier this compound for chiral induction in C-C bond formation is not extensively reported. The steric hindrance from the α-(2-furanylmethyl) group could potentially influence catalytic activity and selectivity in unique ways, but dedicated research in this specific area is not prominent in the scientific literature.

Exploration of Boc R Alpha 2 Furanylmethyl Proline Analogues in Organocatalysis Research

Design and Development of Proline-Type Organocatalysts

The design of proline-based organocatalysts is a dynamic area of research, driven by the need to overcome the limitations of proline itself, such as modest solubility in organic solvents and sometimes high catalyst loadings. nih.gov Modifications to the proline core are strategically implemented to modulate steric and electronic properties, thereby influencing the catalyst's performance in various asymmetric reactions.

A primary strategy involves substitution at the α-position of the pyrrolidine (B122466) ring, introducing bulky groups to enhance stereochemical control. The rationale is that a sterically demanding substituent, such as the 2-furanylmethyl group in Boc-(R)-alpha-(2-furanylmethyl)-proline, can effectively shield one face of the reactive intermediate, leading to higher enantioselectivity. Research has shown that even subtle changes in the structure of these substituents can have a profound impact on the outcome of a reaction. researchgate.net

Furthermore, the development of proline-derived catalysts has expanded to include prolinamides, sulfonamides, and peptide-based structures. organic-chemistry.orgnih.gov These modifications aim to introduce additional functional groups capable of secondary interactions, such as hydrogen bonding, which can help to organize the transition state and improve stereoselectivity. nih.gov For instance, the introduction of an amide or sulfonamide group can provide an additional hydrogen bond donor site, which can interact with the substrate and further direct the stereochemical outcome. organic-chemistry.orgnih.gov The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom of the pyrrolidine ring is a common feature in many synthetic proline derivatives, allowing for controlled synthesis and modification of the catalyst structure. nih.gov

The following table summarizes various design strategies for proline-type organocatalysts and their intended effects:

| Catalyst Design Strategy | Intended Effect on Catalysis | Key Structural Feature(s) |

| Alpha-Substitution | Enhanced stereoselectivity through increased steric hindrance. | Bulky substituents at the α-position of the pyrrolidine ring. |

| Prolinamides/Sulfonamides | Improved organization of the transition state via secondary interactions. | Amide or sulfonamide functionalities capable of hydrogen bonding. |

| Peptide-Based Catalysts | Creation of a chiral microenvironment mimicking enzymatic catalysis. | Short peptide chains attached to the proline core. |

| Bifunctional Catalysts | Simultaneous activation of both the nucleophile and electrophile. | Presence of both acidic and basic moieties. |

Mechanistic Insights into Catalytic Cycles (e.g., Enamine and Iminium Ion Catalysis)

Proline-based organocatalysts primarily operate through two key catalytic cycles: enamine and iminium ion catalysis. wikipedia.orgresearchgate.netlibretexts.org These mechanisms involve the formation of covalent intermediates between the catalyst and the substrate, which then participate in the stereoselective bond-forming step.

Enamine Catalysis: In this pathway, the secondary amine of the proline catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. wikipedia.orgresearchgate.net This enamine then attacks an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized carbonyl product. The stereoselectivity of the reaction is dictated by the chiral environment created by the catalyst, which directs the approach of the electrophile to one of the two faces of the enamine. wikipedia.org Experimental and computational studies have provided evidence for the involvement of enamine intermediates in proline-catalyzed reactions. nih.gov

Iminium Ion Catalysis: This mode of activation is prevalent in reactions involving α,β-unsaturated aldehydes or ketones. The proline catalyst condenses with the substrate to form a chiral iminium ion. libretexts.org This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. The bulky substituent on the catalyst, such as the 2-furanylmethyl group, would play a crucial role in shielding one face of the iminium ion, thereby controlling the stereochemical outcome of the nucleophilic addition. researchgate.net After the addition, hydrolysis releases the product and regenerates the catalyst.

The general mechanisms for enamine and iminium ion catalysis are depicted below:

Table: Comparison of Enamine and Iminium Ion Catalysis

| Feature | Enamine Catalysis | Iminium Ion Catalysis |

| Substrate (Nucleophile) | Ketones, Aldehydes | α,β-Unsaturated Aldehydes/Ketones |

| Catalytic Intermediate | Chiral Enamine | Chiral Iminium Ion |

| Activation Mode | Raises the HOMO of the nucleophile | Lowers the LUMO of the electrophile |

| Typical Reactions | Aldol (B89426), Mannich, Michael Additions | Michael Additions, Diels-Alder Reactions |

Stereochemical Control and Selectivity in Organocatalyzed Transformations

The ability to control stereoselectivity is the hallmark of asymmetric organocatalysis. In proline-catalyzed reactions, the stereochemical outcome is determined by the specific geometry of the transition state, which is influenced by the structure of the catalyst. wikipedia.org The chiral environment provided by the catalyst dictates the facial selectivity of the bond-forming step.

For analogues of this compound, the substituent at the alpha-position is expected to be a key determinant of stereoselectivity. A bulky group like 2-furanylmethyl would create a significant steric bias, effectively blocking one of the prochiral faces of the enamine or iminium ion intermediate. researchgate.net This steric shielding forces the incoming reactant to approach from the less hindered face, leading to the preferential formation of one enantiomer.

Furthermore, non-covalent interactions, such as hydrogen bonding between the catalyst's carboxylic acid group (or other hydrogen bond donors in modified catalysts) and the substrate, play a critical role in orienting the reactants in the transition state. wikipedia.org This pre-organization of the reactants is crucial for achieving high levels of stereoselectivity. The interplay between steric hindrance and these directing non-covalent interactions is a central theme in the design of effective proline-based organocatalysts. nih.gov

The following table illustrates how catalyst features influence stereochemical outcomes in common organocatalyzed reactions:

| Reaction Type | Key Catalyst Feature for Stereocontrol | Expected Outcome |

| Aldol Reaction | Bulky α-substituent and hydrogen bond donating group. | High diastereo- and enantioselectivity. |

| Mannich Reaction | Steric shielding of the enamine intermediate. | Preferential formation of one enantiomer of the β-amino carbonyl product. |

| Michael Addition | Effective facial blocking of the iminium ion or enamine. | High enantioselectivity in the conjugate addition product. |

Heterogeneous Organocatalysis Approaches with Proline Derivatives

While homogeneous organocatalysis has proven to be highly effective, the separation and recovery of the catalyst from the reaction mixture can be challenging, particularly on an industrial scale. To address this, significant research has been devoted to the development of heterogeneous organocatalysts, where the proline derivative is immobilized on a solid support.

The heterogenization of proline-based catalysts typically involves anchoring the catalyst to an insoluble material such as silica, polymers, or magnetic nanoparticles. This approach offers several advantages, including ease of catalyst separation, potential for catalyst recycling, and suitability for continuous flow processes. The performance of a heterogenized catalyst is highly dependent on the nature of the support and the linking strategy used to immobilize the catalyst. It is crucial that the immobilization process does not significantly compromise the catalytic activity or stereoselectivity of the proline derivative.

For a catalyst like this compound, a potential strategy for heterogenization would involve modifying the furan (B31954) ring or another part of the molecule to incorporate a linker for attachment to a solid support. The linker should be of sufficient length and flexibility to allow the catalytic center to remain accessible to the substrates.

Table: Common Supports for Heterogeneous Proline-Based Organocatalysts

| Support Material | Advantages | Potential Challenges |

| Silica Gel | High surface area, thermal and mechanical stability. | Potential for leaching of the catalyst. |

| Polymers (e.g., Polystyrene) | Tunable properties, good stability. | Swelling in organic solvents can affect reactivity. |

| Magnetic Nanoparticles | Easy separation using an external magnetic field. | Potential for aggregation and reduced surface area. |

Computational and Theoretical Investigations of Boc R Alpha 2 Furanylmethyl Proline and Its Reactivity

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling, particularly through Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and understanding the origins of stereoselectivity. nih.govresearchgate.net For proline-catalyzed reactions, such as the aldol (B89426) reaction, the currently accepted mechanism proceeds through an enamine intermediate. nih.gov Computational studies have been instrumental in mapping the potential energy surface of these reactions, identifying key transition states, and explaining the observed product distributions.

In the context of Boc-(R)-alpha-(2-furanylmethyl)-proline, if it were to be used as an organocatalyst, its efficacy would be determined by the transition states it forms with the substrates. DFT calculations, typically at the B3LYP/6-31G(d) level of theory or higher, can be employed to model these transition states. nih.govmasjaps.com For instance, in an aldol reaction, four primary transition states (anti-re, anti-si, syn-re, and syn-si) would be modeled to determine the most energetically favorable pathway. The relative energies of these transition states would dictate the diastereoselectivity and enantioselectivity of the reaction.

The presence of the bulky Boc protecting group on the nitrogen and the alpha-substituted 2-furanylmethyl group are expected to significantly influence the geometry and energy of the transition states. The steric hindrance from these groups would likely favor transition state models that minimize non-bonded interactions, thereby directing the stereochemical outcome.

Table 1: Illustrative Relative Transition State Energies for a Proline-Catalyzed Aldol Reaction

| Transition State | Relative Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|

| anti-re | 0.0 | Major |

| anti-si | 2.5 | Minor |

| syn-re | 3.1 | Minor |

| syn-si | 4.8 | Minor |

Note: The data in this table is illustrative and based on typical values found in computational studies of proline-catalyzed aldol reactions. Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis of the Pyrrolidine (B122466) Ring System and Furan (B31954) Substituent

The conformational landscape of the pyrrolidine ring in proline is a critical determinant of its chemical behavior. The five-membered ring is not planar and typically adopts one of two major puckered conformations, known as "endo" and "exo". These conformations refer to the position of the Cγ carbon relative to the plane of the other four ring atoms. The energy difference between these puckers is generally small, but substituents on the ring can significantly favor one over the other.

For this compound, the large alpha-substituent would be a primary factor in determining the preferred ring pucker. Computational conformational searches using molecular mechanics or DFT can predict the lowest energy conformations. It is hypothesized that the 2-furanylmethyl group would preferentially occupy a pseudo-equatorial position to minimize steric strain, which in turn would lock the pyrrolidine ring into a specific pucker.

Furthermore, the orientation of the furan ring itself adds another layer of conformational complexity. The rotation around the bond connecting the furan ring to the pyrrolidine core would be subject to rotational barriers. DFT calculations can map this rotational energy profile, identifying the most stable rotamers. researchgate.net These preferred orientations would be governed by a combination of steric effects and potential non-covalent interactions between the furan's oxygen atom or pi-system and other parts of the molecule.

Prediction and Rationalization of Stereoselectivity in Synthetic Processes

Computational chemistry provides a robust framework for predicting and rationalizing the stereoselectivity of asymmetric reactions. researchgate.net For a catalyst like this compound, its stereodirecting influence would stem from the chiral environment it creates in the transition state.

The prediction of stereoselectivity typically involves the following computational steps:

Conformational analysis of the catalyst and the enamine intermediate to identify the most stable conformers.

Modeling the transition states for all possible stereochemical pathways.

Calculating the energies of these transition states using a reliable quantum mechanical method.

Applying the Curtin-Hammett principle , where the ratio of products is determined by the difference in the free energies of the diastereomeric transition states.

The enantiomeric excess (ee) can be predicted using the Boltzmann distribution based on the calculated energy differences between the transition states leading to the (R) and (S) products. The bulky 2-furanylmethyl group at the alpha-position is expected to create a well-defined chiral pocket, effectively shielding one face of the enamine intermediate and forcing the electrophile to approach from the less hindered side. This steric blocking is a common strategy in asymmetric catalysis, and computational models can quantify the extent of this effect. DFT calculations have been shown to predict stereoselectivities with errors often less than 0.5 kcal/mol, which is sufficient for a qualitative and often quantitative prediction of the reaction outcome. nih.gov

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations offer deep insights into the electronic properties of a molecule, which are fundamental to its reactivity. For this compound, methods like DFT can be used to calculate a variety of electronic descriptors. researchgate.net

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. In the context of the enamine mechanism, the HOMO of the enamine intermediate is crucial as it participates in the nucleophilic attack on the electrophile. The furan ring, being an electron-rich aromatic system, is expected to influence the energy and localization of the HOMO.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. These maps can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting sites of reactivity. For this compound, the ESP map would likely show a negative potential around the furan's oxygen atom and the carbonyl oxygen of the Boc group, and a positive potential near the acidic proton of the carboxylic acid (if deprotected).

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and intramolecular interactions like hyperconjugation. This can help in understanding the electronic effects of the furan substituent on the pyrrolidine ring and the catalytic center.

Table 2: Calculated Electronic Properties of a Model Furan-Substituted Proline Derivative

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates nucleophilic character |

| LUMO Energy | -0.5 eV | Indicates electrophilic acceptor ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.8 D | Indicates overall molecular polarity |

Note: These values are illustrative and would need to be calculated specifically for this compound using quantum chemical software.

Emerging Research Avenues and Future Perspectives in Boc R Alpha 2 Furanylmethyl Proline Chemistry

Development of Novel Synthetic Methodologies

The efficient and stereoselective synthesis of Boc-(R)-alpha-(2-furanylmethyl)-proline and its analogs is a key area of ongoing research. While standard methods for the synthesis of proline derivatives exist, the focus is increasingly on developing more sustainable, atom-economical, and scalable approaches.

Recent advancements in organocatalysis have opened up new possibilities for the asymmetric synthesis of α-substituted proline esters. researchgate.netacs.orgnii.ac.jp These methods often utilize chiral proline-derived catalysts to control the stereochemical outcome of reactions, offering a metal-free alternative to traditional catalytic systems. researchgate.net The development of novel organocatalysts could lead to more direct and efficient routes for introducing the 2-furanylmethyl group at the alpha position of the proline ring with high enantioselectivity.

Furthermore, chemoenzymatic strategies are gaining traction for the synthesis of complex chiral molecules. The use of enzymes in combination with traditional chemical reactions can provide high levels of stereocontrol under mild reaction conditions. Future research may explore the application of enzymes for the stereoselective synthesis of this compound or its precursors.

Another promising avenue is the development of flow chemistry processes for the synthesis of this compound. Continuous flow reactors offer advantages such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. Adapting the synthesis of this compound to a flow system could streamline its production for both academic and industrial applications.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges |

| Organocatalysis | Metal-free, environmentally benign, high stereoselectivity. researchgate.netresearchgate.net | Catalyst loading, reaction times, substrate scope. |

| Chemoenzymatic Synthesis | High stereospecificity, mild reaction conditions. | Enzyme stability and availability, substrate compatibility. |

| Flow Chemistry | Improved process control, scalability, enhanced safety. | Initial setup costs, potential for clogging. |

Advanced Academic Applications in Complex Organic Molecule Construction

The unique structural characteristics of this compound make it a valuable chiral building block for the synthesis of complex organic molecules, particularly in the realm of natural product synthesis and medicinal chemistry. chemimpex.com The proline scaffold induces specific conformational constraints in peptide chains, while the furan (B31954) ring offers a versatile handle for further chemical transformations. numberanalytics.com

The furan moiety can participate in a variety of reactions, including Diels-Alder cycloadditions, electrophilic substitutions, and oxidations, allowing for the construction of diverse and complex molecular architectures. numberanalytics.com This reactivity can be exploited in the synthesis of polycyclic natural products and other intricate organic structures. For instance, the furan ring could serve as a diene in a Diels-Alder reaction to construct a bicyclic system, which could then be further elaborated into a target molecule.

In peptide synthesis, the incorporation of non-natural amino acids like this compound can lead to peptides with enhanced stability, bioactivity, and unique conformational properties. chemimpex.com The furanylmethyl side chain can engage in specific interactions with biological targets and can also be used as a probe to study peptide-protein interactions. The versatility of the furan ring allows for its conversion into other functional groups, further expanding the chemical space accessible from peptides containing this residue. ugent.benih.gov

Table 2: Potential Applications in Complex Molecule Synthesis

| Application Area | Role of this compound | Potential Outcomes |

| Natural Product Synthesis | Chiral building block, precursor for complex ring systems via furan chemistry. numberanalytics.com | Efficient and stereocontrolled synthesis of complex natural products. |

| Peptide Chemistry | Introduction of conformational constraints, site for chemical modification. chemimpex.comugent.be | Peptides with enhanced biological activity and stability. |

| Medicinal Chemistry | Scaffold for the design of novel therapeutic agents. chemimpex.com | Development of new drug candidates with improved pharmacological profiles. |

Interdisciplinary Research Trajectories with Related Chemical Fields

The chemistry of this compound is poised to intersect with several other scientific disciplines, leading to exciting new research directions.

In the field of bioorganic chemistry , the incorporation of this furan-modified amino acid into peptides and proteins can provide valuable tools for studying biological processes. The furan moiety can act as a spectroscopic probe or a reactive handle for bioconjugation. For example, furan-containing peptides could be used to study enzyme mechanisms or to develop new imaging agents. The unique reactivity of the furan ring can be exploited for the site-specific labeling of biomolecules. nih.gov

The intersection with materials science presents another exciting frontier. The incorporation of this compound into polymers could lead to the development of new materials with tailored properties. The rigid proline backbone and the reactive furan side chain could be used to control the morphology and functionality of polymers. For instance, furan-containing polymers could be used to create novel hydrogels, drug delivery systems, or functional surfaces. The ability of the furan ring to undergo reversible Diels-Alder reactions could be utilized to create self-healing materials.

Furthermore, computational chemistry will play an increasingly important role in understanding the conformational preferences of this compound and predicting its behavior in different chemical environments. nih.gov Computational studies can provide insights into the structure-activity relationships of molecules containing this building block, guiding the design of new catalysts, peptides, and materials. nih.gov

Q & A

Q. What are the standard synthetic routes for Boc-(R)-alpha-(2-furanylmethyl)-proline?

The synthesis typically involves:

- Protection of the proline amine : Boc (tert-butyloxycarbonyl) is commonly used to protect the secondary amine, ensuring regioselectivity during subsequent reactions .

- Introduction of the 2-furanylmethyl group : Alkylation or Mitsunobu reactions with 2-furanylmethyl halides under anhydrous conditions, often in the presence of a base like KCO .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is standard for isolating intermediates and final products .

- Deprotection : Acidic conditions (e.g., TFA in DCM) remove the Boc group for downstream applications.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. For example, coupling constants in H NMR can distinguish axial/equatorial substituents on the proline ring .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

- HPLC : Reverse-phase HPLC with UV detection assesses purity, particularly for detecting diastereomers or side products .

Q. What safety precautions are essential during the synthesis of this compound?

- Toxic reagents : Use fume hoods when handling alkylating agents (e.g., 2-furanylmethyl bromide) or strong acids (e.g., TFA).

- Waste disposal : Halogenated solvents (e.g., DCM) and toxic byproducts require segregated waste streams .

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection are mandatory.

Advanced Research Questions

Q. How can stereochemical control be achieved during the introduction of the 2-furanylmethyl group?

- Chiral auxiliaries : Use of (R)-proline derivatives with pre-existing stereocenters to guide alkylation stereochemistry .

- Reaction monitoring : Chiral HPLC or F NMR (if fluorinated analogs are synthesized) tracks enantiomeric excess during synthesis .

- Temperature control : Low temperatures (-20°C to 0°C) minimize racemization during nucleophilic substitutions.

Q. How can contradictions between predicted and observed NMR data for this compound be resolved?

- Diastereomer analysis : Check for unintended epimerization during synthesis using 2D NMR (e.g., NOESY to confirm spatial proximity of substituents) .

- Solvent effects : Polar solvents (e.g., DMSO-d) may shift proton signals; compare spectra in multiple solvents .

- Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison with experimental data .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

- Coupling agents : HATU or PyBOP with DIPEA minimizes racemization compared to carbodiimide-based reagents .

- Temperature : Perform couplings at 4°C to reduce kinetic epimerization.

- Protection group choice : Fmoc-protected derivatives may offer better stability in SPPS compared to Boc, depending on resin compatibility .

Q. How can the conformational impact of the 2-furanylmethyl group on peptide secondary structures be modeled?

- X-ray crystallography : Use SHELXL for refining crystal structures to determine proline ring puckering (C-endo vs. C-exo) and furan orientation .

- Molecular dynamics (MD) simulations : AMBER or CHARMM forcefields simulate peptide folding dynamics, highlighting steric clashes or stabilizing interactions (e.g., CH-π interactions between furan and aromatic residues) .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Stress testing : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours.

- Analytical monitoring : Use HPLC to quantify degradation products and kinetic models (e.g., Arrhenius plots) to predict shelf-life .

Q. What statistical approaches are appropriate for analyzing contradictory bioactivity data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.